泊马利度胺-PEG4-叠氮化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-PEG4-Azide (PP-Azide) is a novel compound synthesized by the combination of pomalidomide, polyethylene glycol (PEG) and azide. This compound has a wide range of applications in scientific research, such as in vivo and in vitro studies, due to its unique properties.
科学研究应用
Targeted Protein Degradation
Pomalidomide-PEG4-Azide: is a crucial building block in the development of PROTACs (proteolysis-targeting chimeras) technology . This technology harnesses the cell’s own degradation machinery to selectively degrade disease-related proteins. The compound’s ability to bind to the Cereblon (CRBN) E3 ligase makes it an essential component for creating molecules that can target and destroy specific proteins within the cell.
Click Chemistry Applications
The azide functional group in Pomalidomide-PEG4-Azide allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in bioconjugation, the process of joining two molecules, typically a small molecule and a biomolecule, which is fundamental in the design of diagnostic agents and drugs.
Synthesis of Molecular Glues
Molecular glues are small molecules that can induce protein-protein interactions, leading to the degradation of specific proteinsPomalidomide-PEG4-Azide serves as a template for the synthesis of these molecular glues, which are increasingly being explored for their therapeutic potential in various diseases .
Development of Cancer Therapeutics
The compound’s role in targeted protein degradation positions it as a valuable tool in cancer research. By degrading oncogenic proteins, Pomalidomide-PEG4-Azide -based PROTACs can be designed to combat cancer cells’ growth and survival .
Research in Immunomodulation
Pomalidomide: is known for its immunomodulatory effects. When linked with PEG4-Azide, it opens up possibilities for creating new compounds that can modulate the immune system, potentially leading to new treatments for autoimmune diseases and enhancing cancer immunotherapies .
Drug Discovery and Design
The versatility of Pomalidomide-PEG4-Azide in click chemistry and its role as a building block for PROTACs make it an invaluable asset in drug discovery and design. It enables the rapid synthesis of a variety of compounds that can be screened for their therapeutic efficacy, accelerating the drug development process .
作用机制
Target of Action
Pomalidomide-PEG4-Azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based Cereblon (CRBN) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .
Mode of Action
Pomalidomide-PEG4-Azide, as a part of the PROTAC (proteolysis-targeting chimeras) technology, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Biochemical Pathways
The primary biochemical pathway affected by Pomalidomide-PEG4-Azide is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By recruiting the E3 ligase to the target protein, Pomalidomide-PEG4-Azide facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of Pomalidomide-PEG4-Azide’s action is the selective degradation of target proteins. This can lead to a variety of cellular effects depending on the specific target protein being degraded .
Action Environment
The action of Pomalidomide-PEG4-Azide can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) could be affected by the presence of copper ions in the environment . .
属性
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O8/c24-28-26-7-9-35-11-13-37-15-14-36-12-10-34-8-6-25-17-3-1-2-16-20(17)23(33)29(22(16)32)18-4-5-19(30)27-21(18)31/h1-3,18,25H,4-15H2,(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHKJRVPSDESLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。